molecular formula C9H5IN2O3 B14898726 6-Iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

6-Iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Cat. No.: B14898726
M. Wt: 316.05 g/mol
InChI Key: NBJGDCORJFCDLP-UHFFFAOYSA-N
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Description

6-Iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid is a heterocyclic compound belonging to the quinazolinone family. This compound is characterized by the presence of an iodine atom at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position of the quinazoline ring. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties .

Preparation Methods

The synthesis of 6-Iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid typically involves the iodination of a quinazolinone precursor. One common method includes the reaction of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

6-Iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

6-Iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit enzymes and receptors involved in inflammation and pain pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as arthritis, cancer, and neurodegenerative diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it may interact with receptors such as the cannabinoid receptor and the vanilloid receptor, modulating pain perception and inflammation .

Comparison with Similar Compounds

6-Iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid can be compared with other quinazolinone derivatives such as:

The uniqueness of this compound lies in its iodine atom, which can influence its electronic properties and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H5IN2O3

Molecular Weight

316.05 g/mol

IUPAC Name

6-iodo-4-oxo-3H-quinazoline-2-carboxylic acid

InChI

InChI=1S/C9H5IN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13)

InChI Key

NBJGDCORJFCDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=N2)C(=O)O

Origin of Product

United States

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